1-(4-methylpiperazin-1-yl)-2-[(3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2S2/c1-25-7-11-27(12-8-25)19(29)15-31-21-22(24-18-6-4-3-5-17(18)23-21)32-16-20(30)28-13-9-26(2)10-14-28/h3-6H,7-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBMQXJLTZOLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-methylpiperazin-1-yl)-2-[(3-{[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}quinoxalin-2-yl)sulfanyl]ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The compound features a complex structure that includes piperazine rings and quinoxaline moieties, which are known for their diverse biological activities. The presence of sulfur and carbonyl groups enhances its potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing piperazine and quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 0.5 to 16 µg/mL, indicating potent activity compared to conventional antibiotics .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. In vitro studies have shown that derivatives with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. For example, quinoxaline derivatives have been reported to trigger caspase activation, leading to programmed cell death .
The proposed mechanism of action for this compound involves the disruption of cellular processes through the modulation of enzyme activities and receptor interactions. The piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways. Additionally, the quinoxaline structure may act as an inhibitor of kinases involved in cancer progression .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related piperazine derivatives against a panel of bacterial pathogens. The results demonstrated that compounds with similar structural motifs exhibited significant bactericidal activity, with some achieving MIC values comparable to established antibiotics such as ciprofloxacin .
Study 2: Anticancer Properties
In another investigation focusing on anticancer effects, a series of quinoxaline-based compounds were synthesized and tested against human cancer cell lines. Results indicated that certain derivatives led to a marked reduction in cell viability, attributed to their ability to induce oxidative stress and DNA damage in cancer cells .
Data Summary
| Activity | MIC (µg/mL) | Effect |
|---|---|---|
| Antimicrobial | 0.5 - 16 | Inhibitory against bacteria |
| Anticancer | Varies | Induces apoptosis |
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Recent studies have indicated that compounds related to quinoxaline derivatives exhibit notable anticancer activity. For instance, derivatives of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido] have shown promising results against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL . The presence of the quinoxaline moiety in our compound suggests similar potential for anticancer activity.
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Antimicrobial Activity :
- Compounds containing piperazine and quinoxaline structures have been reported to possess antimicrobial properties. The combination of these moieties in the target compound may enhance its efficacy against bacterial and fungal pathogens.
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CNS Activity :
- The piperazine ring is known for its role in various CNS-active drugs. The structure of the compound suggests potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
Therapeutic Applications
The therapeutic applications of this compound can be categorized as follows:
| Application Area | Potential Uses | Mechanism of Action |
|---|---|---|
| Anticancer | Treatment of solid tumors | Induction of apoptosis in cancer cells |
| Antimicrobial | Treatment of infections | Inhibition of bacterial growth |
| Neurological | Management of CNS disorders | Modulation of neurotransmitter levels |
Case Studies
Several studies have explored similar compounds with promising results:
- Quinoxaline Derivatives in Cancer Therapy :
-
Piperazine Compounds Against CNS Disorders :
- Research on piperazine-containing compounds has shown their effectiveness in treating anxiety and depression by acting as serotonin receptor modulators, indicating a potential pathway for our target compound's application in mental health therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
